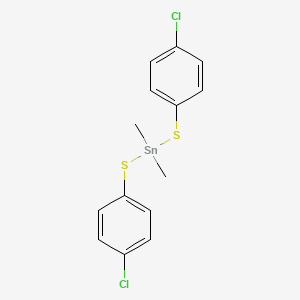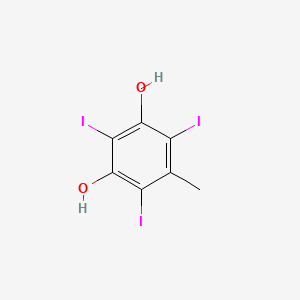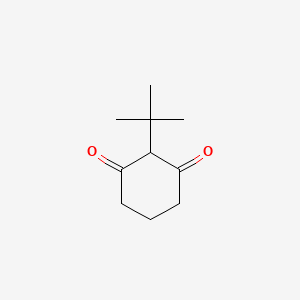
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . This compound is a derivative of 1,3-cyclohexanedione, where a tert-butyl group is attached to the second carbon atom of the cyclohexane ring. It is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-cyclohexanedione with tert-butyl bromide in the presence of a base such as potassium carbonate in acetonitrile . The reaction is typically carried out at room temperature for several hours, followed by acidification and extraction with an organic solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- may involve the use of high-pressure reactors and catalysts to optimize yield and purity. For example, a mixture of 1,3-cyclohexanedione, tert-butyl bromide, and a suitable base can be reacted under controlled temperature and pressure conditions to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of herbicides, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
1,3-Cyclohexanedione: The parent compound without the tert-butyl group. It has different reactivity and applications.
2-Methyl-1,3-cyclohexanedione: A similar compound with a methyl group instead of a tert-butyl group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another derivative with two methyl groups at the 5-position.
The uniqueness of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- lies in its specific reactivity and the presence of the bulky tert-butyl group, which influences its chemical behavior and applications.
Propiedades
Número CAS |
37435-26-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-tert-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h9H,4-6H2,1-3H3 |
Clave InChI |
HBFVJBNHZRPGBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C(=O)CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
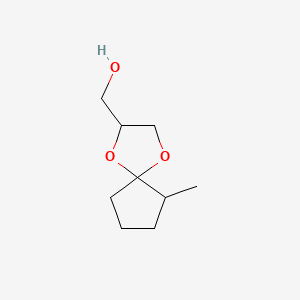
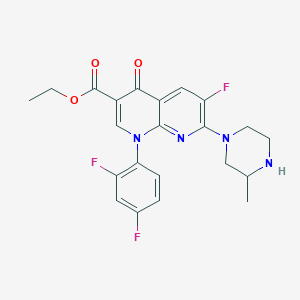
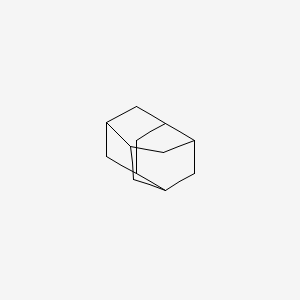
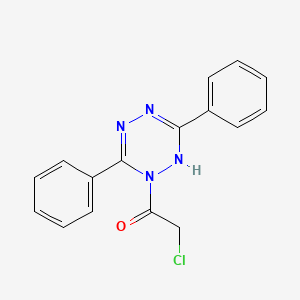
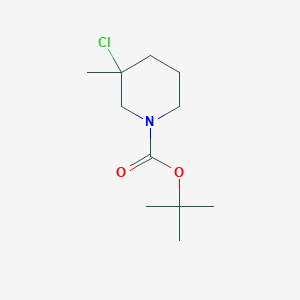
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
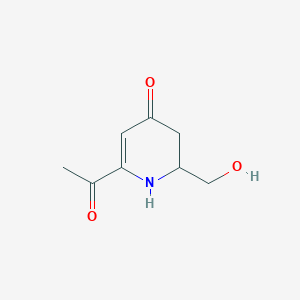
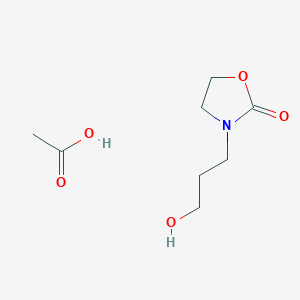
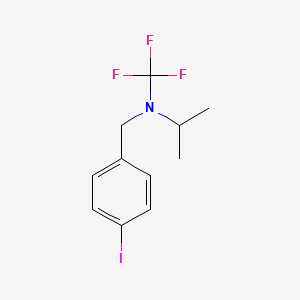
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
